1-Phenyl-3-pyridin-4-ylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYOSMAXXLCTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-35-0 | |
| Record name | 1-PHENYL-3-(4-PYRIDYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Reaction Mechanisms
Established Synthetic Routes for 1-Phenyl-3-pyridin-4-ylurea and Analogues
Condensation Reactions Utilizing Isocyanate Precursors
A primary and widely employed method for the synthesis of this compound involves the condensation reaction between phenyl isocyanate and 4-aminopyridine (B3432731). This reaction is a direct and generally high-yielding approach to forming the urea (B33335) linkage.
The mechanism of this reaction proceeds through the nucleophilic attack of the amino group of 4-aminopyridine on the electrophilic carbonyl carbon of phenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a proton transfer, resulting in the stable this compound product. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. No catalyst is generally required for this straightforward condensation. commonorganicchemistry.com
A variety of substituted analogues can be prepared by using appropriately substituted phenyl isocyanates or aminopyridines. The reaction kinetics are influenced by the electronic nature of the substituents on both the phenyl isocyanate and the aminopyridine. Electron-withdrawing groups on the phenyl isocyanate can increase its electrophilicity, potentially accelerating the reaction, while electron-donating groups on the aminopyridine enhance its nucleophilicity.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| Phenyl isocyanate | 4-Aminopyridine | THF | Room Temperature | This compound |
| Substituted Phenyl isocyanate | 4-Aminopyridine | DCM | Room Temperature | Substituted this compound |
| Phenyl isocyanate | Substituted 4-Aminopyridine | DMF | Room Temperature | Substituted this compound |
Phosgene-Mediated Urea Bridge Formation Mechanisms
Historically, phosgene (B1210022) (COCl₂) served as a key reagent for the synthesis of ureas. This method can be adapted for the preparation of unsymmetrical ureas like this compound, typically in a two-step, one-pot procedure.
In the first step, one of the amine precursors, for instance, aniline (B41778), is reacted with phosgene to form an intermediate carbamoyl (B1232498) chloride or an isocyanate in situ. The high reactivity of phosgene makes this initial reaction rapid. In the subsequent step, the second amine, 4-aminopyridine, is added to the reaction mixture. The 4-aminopyridine then reacts with the intermediate to form the final urea product. The order of addition of the amines can be crucial in maximizing the yield of the unsymmetrical product and minimizing the formation of symmetrical urea by-products.
Due to the extreme toxicity of phosgene gas, safer solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are now more commonly used. nih.govnih.gov Triphosgene, in the presence of a base such as triethylamine, generates phosgene in situ, thus avoiding the handling of the hazardous gas directly. The reaction mechanism is analogous to that of using phosgene gas. nih.govnih.gov
The general mechanism involves:
Activation of the first amine: Aniline reacts with phosgene (or its equivalent) to form N-phenylcarbamoyl chloride.
Nucleophilic attack by the second amine: 4-Aminopyridine attacks the carbonyl carbon of the carbamoyl chloride, displacing the chloride ion.
Deprotonation: A final deprotonation step yields this compound.
| Carbonyl Source | Amine 1 | Amine 2 | Base | Product |
| Phosgene | Aniline | 4-Aminopyridine | Pyridine (B92270) | This compound |
| Triphosgene | 4-Aminopyridine | Aniline | Triethylamine | This compound |
Multistep Synthesis Approaches for Substituted Derivatives
The synthesis of more complex, substituted derivatives of this compound often necessitates multistep synthetic sequences. These approaches allow for the introduction of various functional groups on both the phenyl and pyridyl rings, which might not be compatible with the conditions of a direct single-step urea formation.
One such multistep strategy for a related analogue involves an initial nucleophilic aromatic substitution reaction, followed by reduction, and finally, urea formation. For example, a substituted fluoronitrobenzene can be reacted with a substituted aminopyridine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The resulting nitro-substituted diarylamine can then be reduced to the corresponding amine, commonly through catalytic hydrogenation using palladium on carbon (Pd/C). The final step involves the reaction of this newly formed amine with a suitable isocyanate to yield the desired substituted pyridyl urea. acs.org
This multistep approach provides significant flexibility in the design and synthesis of a wide array of analogues with diverse substitution patterns, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Nucleophilic Aromatic Substitution | Substituted Fluoronitrobenzene, Substituted Aminopyridine | K₂CO₃, DMF, 90°C | Nitro-substituted diarylamine |
| 2. Reduction | Nitro-substituted diarylamine | H₂, 10% Pd/C, Ethanol (B145695) | Amino-substituted diarylamine |
| 3. Urea Formation | Amino-substituted diarylamine, Aryl isocyanate | THF, Room Temperature | Substituted diaryl urea derivative |
Advanced Methodologies in Urea Derivative Synthesis
Nucleophilic Displacement Reactions for Related Scaffolds
The synthesis of pyridyl urea scaffolds can also be approached through nucleophilic displacement reactions on the pyridine ring. In cases where a suitable leaving group is present on the pyridine ring, typically at the 2- or 4-position, a nucleophile can be introduced.
While not a direct synthesis of the urea moiety itself, this strategy can be employed to construct a precursor to which the urea functionality is subsequently added. For instance, a halopyridine can undergo nucleophilic substitution with an amine, which can then be further elaborated to form the urea. The reactivity of halopyridines towards nucleophilic substitution is significantly higher than that of halobenzenes, especially when the halogen is at the 2- or 4-position, due to the electron-withdrawing nature of the ring nitrogen.
Acid-Catalyzed Approaches to Pyridyl Ureas
Acid-catalyzed methods can also be employed for the synthesis of ureas. A plausible approach for this compound could involve the reaction of aniline with a pre-formed 4-pyridylurea or by heating aniline hydrochloride with urea in an aqueous solution. researchgate.net
In the latter, the reaction is thought to proceed through an equilibrium formation of ammonium (B1175870) cyanate (B1221674) from urea in a boiling aqueous solution. The ammonium cyanate then reacts with aniline hydrochloride to yield phenylurea. researchgate.net This phenylurea could potentially react further with 4-aminopyridine under acidic conditions, although this would likely result in a mixture of products.
A more direct acid-catalyzed approach could involve the reaction of an amine with potassium isocyanate in the presence of an acid, such as hydrochloric acid, in water. rsc.org The acid likely protonates the cyanate to form isocyanic acid in situ, which is then attacked by the amine nucleophile. rsc.org This method has been shown to be effective for the synthesis of N-substituted ureas and could be adapted for the synthesis of this compound by using 4-aminopyridine and subsequently reacting the product with aniline, or vice-versa, though chemo-selectivity could be a challenge. rsc.org
| Reactants | Catalyst/Conditions | Mechanism | Product |
| Aniline, Urea | HCl, Heat (aqueous) | In situ formation of ammonium cyanate | Phenylurea (intermediate) |
| 4-Aminopyridine, Potassium Isocyanate | HCl, Water | In situ formation of isocyanic acid | 1-(Pyridin-4-yl)urea |
Investigation of Reaction Intermediates and Transition States
There is no information available in the provided search results regarding the experimental or computational investigation of reaction intermediates and transition states in the synthesis of this compound.
The generally accepted mechanism for the formation of a urea from an amine and an isocyanate involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This proceeds through a zwitterionic intermediate which then undergoes a proton transfer to yield the final urea product.
A detailed investigation would involve:
Spectroscopic Studies: Techniques like in-situ NMR or IR spectroscopy could potentially be used to detect and characterize any stable intermediates.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and provide insights into the reaction mechanism at a molecular level.
Without such studies specifically focused on this compound, any discussion on its reaction intermediates and transition states would not be based on direct scientific evidence for this compound.
Spectroscopic and Structural Characterization
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in elucidating the structure and properties of 1-Phenyl-3-pyridin-4-ylurea at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl and pyridyl rings, as well as the N-H protons of the urea (B33335) linkage.
Aromatic Protons: The protons on the phenyl ring typically appear in the range of δ 7.0-7.6 ppm. The protons of the pyridine (B92270) ring are expected to be deshielded due to the electronegativity of the nitrogen atom, with signals appearing further downfield, likely in the range of δ 7.5-8.5 ppm.
Urea N-H Protons: The N-H protons of the urea group are anticipated to appear as broad singlets in the downfield region of the spectrum, typically above δ 8.0 ppm, due to hydrogen bonding and quadrupole effects of the nitrogen atoms. For a similar compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the -NH protons were observed at 10.15 and 9.60 ppm. dergipark.org.tr
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
Aromatic Carbons: The carbon atoms of the phenyl and pyridine rings are expected to resonate in the aromatic region (δ 110-160 ppm). The carbons of the pyridine ring will show shifts influenced by the nitrogen atom.
Urea Carbonyl Carbon: The carbonyl carbon of the urea group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 150-160 ppm. In a related pyrazole-containing urea derivative, the carbonyl carbon signal was observed at 194.7 ppm, although this is for a ketone and not a urea. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 7.6 | 120 - 140 |
| Pyridyl-H | 7.5 - 8.5 | 120 - 150 |
| Urea N-H | > 8.0 | - |
| Urea C=O | - | 150 - 160 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds of the urea linkage, as well as vibrations from the aromatic rings.
N-H Stretching: The N-H stretching vibrations of the urea moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. dergipark.org.tr
C=O Stretching: The carbonyl (C=O) stretching vibration of the urea group is a strong and characteristic band, expected to be observed in the range of 1630-1680 cm⁻¹. For a similar urea derivative, this band was found at 1663 cm⁻¹. nih.gov
N-H Bending and C-N Stretching: The N-H bending vibrations usually appear around 1600-1650 cm⁻¹, often coupled with the C=O stretch. The C-N stretching vibrations are typically found in the 1400-1450 cm⁻¹ region. researchgate.net
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz
Interactive Data Table: Expected FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Urea N-H | Stretching | 3200 - 3400 |
| Urea C=O | Stretching | 1630 - 1680 |
| Urea N-H | Bending | 1600 - 1650 |
| Urea C-N | Stretching | 1400 - 1450 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁N₃O), the expected monoisotopic mass is 213.0902 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) at m/z corresponding to this value, confirming the elemental formula. For a related compound, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, the molecular ion was confirmed by HRMS. mdpi.com
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the phenyl and pyridyl aromatic systems. The urea chromophore may also contribute to the spectrum. Typically, substituted benzenes and pyridines show strong absorptions in the 200-300 nm region. For a similar urea derivative, strong absorptions were observed at 252 nm and 305 nm. mdpi.com The exact position and intensity of the absorption maxima will be influenced by the conjugation between the aromatic rings and the urea linkage.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and molecular conformation.
Determination of Molecular Geometry and Conformation
While a specific crystal structure for this compound was not found in the provided search results, analysis of related structures allows for predictions of its likely molecular geometry. The structure of N-phenyl-N-(pyridin-4-yl)acetamide, a closely related amide, reveals that the amide unit is nearly planar, with significant dihedral angles between the amide plane and the phenyl and pyridyl rings. researchgate.net A similar planarity would be expected for the urea group in this compound.
The crystal packing is likely to be dominated by intermolecular hydrogen bonds involving the N-H groups of the urea as donors and the carbonyl oxygen and the pyridyl nitrogen as acceptors, leading to the formation of extended supramolecular architectures. nih.gov
Interactive Data Table: Predicted Structural Parameters
| Parameter | Predicted Value |
| Urea C=O Bond Length | ~1.25 Å |
| Urea C-N Bond Length | ~1.35 Å |
| Dihedral Angle (Phenyl-Urea) | Likely to be non-zero |
| Dihedral Angle (Pyridyl-Urea) | Likely to be non-zero |
| Hydrogen Bonding | Expected between N-H and C=O/N-pyridyl |
Analysis of Dihedral Angles and Torsion Angles
A detailed analysis of the dihedral and torsion angles of this compound would require crystallographic data from single-crystal X-ray diffraction. This analysis would reveal the precise spatial arrangement of the phenyl and pyridinyl rings relative to the central urea bridge. Key parameters of interest would include the torsion angles defining the planarity of the urea moiety and the angles describing the rotation of the aromatic rings around their bonds to the urea nitrogens. However, no such crystallographic data for this compound has been found in the reviewed literature.
Conformational Studies in Solution and Solid State
A comparative study of the conformational preferences of this compound in the solid state versus in solution would provide valuable insights into its structural dynamics. In the solid state, the conformation is influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding. In solution, the molecule can adopt a wider range of conformations, and the preferred structure is determined by a combination of intramolecular forces and interactions with the solvent. Techniques such as NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, are instrumental in elucidating solution-state conformations. A comparison with solid-state data from X-ray crystallography would highlight the degree of conformational flexibility. As with the specific dihedral and torsion angles, dedicated studies providing this comparative analysis for this compound are not available in the public scientific literature.
Supramolecular Chemistry and Crystal Engineering
Hydrogen Bonding Networks in 1-Phenyl-3-pyridin-4-ylurea Systems
Hydrogen bonds are the most influential directional forces in the self-assembly of urea-based compounds. In this compound, the N-H groups of the urea (B33335) moiety act as hydrogen bond donors, while the carbonyl oxygen and the pyridyl nitrogen atom function as acceptors, leading to a competitive and intricate network.
The urea functional group is well-known for its propensity to form strong, self-complementary N-H···O hydrogen bonds, often resulting in a characteristic one-dimensional tape or ribbon motif known as the α-network. researchgate.netacs.org In many diaryl ureas, molecules are linked by pairs of N-H···O bonds, creating robust supramolecular chains. nih.govmdpi.com However, in diaryl ureas containing electron-withdrawing substituents, such as a pyridine (B92270) ring, this conventional tape synthon can be disrupted. researchgate.netacs.org The introduction of the pyridyl nitrogen as a competing hydrogen bond acceptor can lead to alternative bonding patterns. Instead of the typical urea tape, the N-H donors may preferentially form hydrogen bonds with the more basic nitrogen atom of the pyridine ring (N-H···N) or with solvent molecules if present. researchgate.netacs.org
In related N-pyridyl urea derivatives, crystal structures reveal that the N-H···O interaction remains a significant, though not always dominant, feature. nih.gov The geometry of these bonds is crucial for the stability of the resulting supramolecular architecture.
Table 1: Representative N-H···O Hydrogen Bond Geometries in Urea-Based Crystalline Structures
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) | Motif |
|---|---|---|---|---|---|---|
| N-H | O=C (urea) | ~0.91 | ~1.84 | ~2.74 | ~171 | Chain |
| N-H | O=C (urea) | Varies | Varies | Varies | Varies | R²₂(8) Ring |
Data derived from analogous structures reported in the literature. researchgate.net
π-π Stacking Interactions Involving Phenyl and Pyridine Moieties
The planar phenyl and pyridine rings in this compound are prone to engaging in π-π stacking interactions. nih.gov These non-covalent interactions arise from the electrostatic and dispersive forces between the aromatic systems and are critical in controlling the packing of molecules in the solid state. mdpi.com The interaction typically involves a parallel-displaced or offset face-to-face arrangement of the rings to minimize electrostatic repulsion.
In systems containing both electron-rich (phenyl) and electron-deficient (pyridine) rings, donor-acceptor π-π stacking can be particularly favorable. nih.govnih.gov This type of interaction significantly contributes to the stabilization of the crystal structure. Studies on cocrystals containing similar aromatic systems have quantified these interactions, demonstrating their importance in the self-assembly process. rsc.orgresearchgate.net The interplay between π-π stacking and hydrogen bonding ultimately determines the final crystal architecture. nih.gov
Table 2: Typical Geometries for π-π Stacking Interactions in Phenyl-Pyridyl Systems
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |
|---|---|---|---|
| Phenyl···Pyridine | 3.5 - 4.0 | < 10 | 15 - 30 |
| Phenyl···Phenyl | 3.4 - 3.8 | < 10 | 20 - 40 |
Data represents typical ranges observed in related molecular crystals.
Crystal Packing Architectures and Self-Assembly Processes
The self-assembly of this compound into a crystalline solid is a hierarchical process directed by the array of intermolecular forces. The primary and most directional interactions are the N-H···O and N-H···N hydrogen bonds, which typically form one-dimensional chains or tapes. researchgate.netacs.org These primary structures are then organized into two- and three-dimensional architectures through the cumulative effect of weaker C-H···π and π-π stacking interactions. researchgate.netnih.gov The final crystal packing represents the most thermodynamically stable arrangement, optimizing all available non-covalent interactions. The conformational flexibility of the molecule, particularly the torsion angles between the urea plane and the aromatic rings, also plays a crucial role in achieving an efficient packing arrangement.
Design Principles for Crystalline Organic Solids based on Urea Functionality
The urea group is a cornerstone of crystal engineering due to its predictable and robust hydrogen-bonding capabilities. aip.org The tendency of ureas to form the N-H···O tape synthon makes them excellent building blocks for constructing supramolecular assemblies. nih.gov Key design principles include:
Synthon Reliability: Utilizing the high fidelity of the urea tape motif to build predictable 1D structures.
Synthon Modification: Introducing competing hydrogen bond acceptors, like the pyridyl nitrogen in this compound, to deliberately disrupt the standard tape motif and create more complex or novel networks. researchgate.netacs.org
Molecular Planarity: Controlling the planarity of the urea derivative can influence crystal packing energy and, consequently, physical properties like solubility. nih.gov
Computational Prediction: Employing theoretical methods and computational tools to predict stable crystal polymorphs and understand the cohesive energies of different packing arrangements. aip.orgacs.org
By modifying the substituents on the urea nitrogen atoms, it is possible to systematically tune the intermolecular interactions and engineer crystalline materials with desired structural and functional properties.
Pseudopolymorphism and Solvent-Induced Supramolecular Interactions
Pseudopolymorphism describes the phenomenon where a compound crystallizes in different crystal lattices due to the incorporation of solvent molecules (solvates or hydrates). Urea derivatives, particularly those with available hydrogen bond acceptors like pyridyl ureas, are known to form stable hydrates. acs.org In these structures, water molecules are integrated into the hydrogen-bonding network, acting as bridges between molecules or satisfying the hydrogen-bonding potential of donors and acceptors that are not engaged in the primary urea-urea or urea-pyridine interactions. researchgate.net The inclusion of solvent can fundamentally alter the supramolecular architecture, leading to different crystal packing and physical properties compared to the anhydrous form. The study of these solvent-induced interactions is critical, as the choice of crystallization solvent can be a powerful tool for discovering new solid forms and controlling polymorphism. nih.govresearchgate.net
Co-crystal Formation and Engineered Solid Forms
Extensive searches of scientific literature and crystallographic databases did not yield specific research findings on the co-crystal formation or engineered solid forms of the compound this compound. While the principles of supramolecular chemistry and crystal engineering are broadly applicable, there is no available data detailing the formation of co-crystals involving this specific molecule.
Crystal engineering is a field dedicated to the design and synthesis of crystalline solids with desired physical and chemical properties. This is often achieved by understanding and utilizing intermolecular interactions, such as hydrogen bonds, to create specific arrangements of molecules in a crystal lattice. Co-crystallization is a primary technique within crystal engineering, where a target molecule is crystallized with a second molecule (a co-former) to create a new crystalline solid with modified properties, such as solubility, stability, or melting point.
The molecular structure of this compound, featuring a urea group (a hydrogen bond donor and acceptor) and a pyridyl nitrogen (a hydrogen bond acceptor), suggests a high potential for forming co-crystals with various co-formers, particularly those containing hydrogen bond donor groups like carboxylic acids. The urea moiety can form robust self-complementary hydrogen bonds, leading to the formation of predictable supramolecular synthons, which are key building blocks in crystal engineering. The pyridyl ring offers an additional site for hydrogen bonding, which could be exploited to assemble more complex multi-component structures.
Despite this theoretical potential, no studies have been published that specifically describe the successful synthesis and characterization of co-crystals of this compound. Consequently, there are no experimental data to present in tables regarding co-formers, crystallographic parameters, or observed hydrogen bonding patterns for this particular compound. Further research is required to explore the landscape of its solid forms and to identify potential co-formers that can be used to engineer its crystalline state.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For 1-Phenyl-3-pyridin-4-ylurea, DFT calculations have been instrumental in elucidating its fundamental characteristics.
Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. acs.org For derivatives of this compound, DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, have been used to obtain optimized geometries. researchgate.net These calculations are crucial as the molecular geometry dictates many of its chemical and physical properties.
The electronic structure of a molecule, which includes the arrangement of its electrons in molecular orbitals, is also a key determinant of its reactivity. acs.org Analysis of the electronic structure provides insights into how the molecule will interact with other chemical species.
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Influences physical properties and how the molecule fits into biological receptors or interacts with other molecules. |
| Electronic Structure | The arrangement and energy levels of electrons in the molecule. | Determines the molecule's reactivity, polarity, and spectroscopic properties. |
The Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. longdom.org By mapping the PES, chemists can identify stable conformations (energy minima), transition states between them, and the energy barriers for conformational changes. longdom.orgresearchgate.net For urea (B33335) derivatives, understanding their conformation is critical for the rational design of bioactive compounds. researchgate.net
PES scanning can be performed to determine the stability of a molecule. dergipark.org.tr For instance, in a study of a related diphenylurea derivative, PES scanning helped to understand the molecule's stability. dergipark.org.tr The complexity of the PES increases with the number of atoms in the molecule. longdom.org
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them (ΔE) are crucial parameters that provide insights into a molecule's chemical reactivity and kinetic stability. researchgate.netstuba.sk
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity.
In studies of similar urea derivatives, FMO analysis has been used to understand their properties. researchgate.netresearchgate.net For example, in one study, the HOMO and LUMO electron density distributions were assessed to understand the electronic properties of the molecules. researchgate.net
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher values indicate a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower values indicate a better electron acceptor. |
| ΔE (Energy Gap) | The energy difference between LUMO and HOMO. | A smaller gap generally correlates with higher reactivity. |
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting chemical reactivity. researchgate.netchemrxiv.org It provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. chemrxiv.orgmdpi.com These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. MEP analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding. chemrxiv.org
Atoms in Molecules (AIM) theory is another method used to analyze the electronic structure of molecules. AIM charge analysis can be used to examine both intermolecular and intramolecular interactions. dergipark.org.tr In a study on a related compound, AIM charge analysis was performed to investigate these interactions. dergipark.org.tr
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.org By simulating the interactions between atoms, MD can reveal the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes a molecule can adopt. plos.orgbiorxiv.org This is particularly important for flexible molecules like this compound, as their biological activity can be highly dependent on their conformation. chemrxiv.org
MD simulations can provide insights into:
The preferred conformations of the molecule.
The flexibility of different parts of the molecule.
The transition pathways between different conformations.
For complex systems, advanced techniques like Hamiltonian replica exchange molecular dynamics (HREM) may be necessary to adequately sample the conformational landscape. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools in drug discovery for predicting the activity of new, untested compounds. researchgate.netnih.gov
QSAR models are developed by correlating molecular descriptors (numerical representations of a molecule's properties) with their measured biological activity. frontiersin.org These descriptors can be categorized as:
1D: Based on the molecular formula (e.g., molecular weight).
2D: Based on the 2D structure (e.g., connectivity indices). frontiersin.org
3D: Based on the 3D conformation (e.g., molecular shape). nih.gov
Virtual Docking Screening for Molecular Interactions
Virtual docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug discovery for screening large libraries of compounds and identifying those with a high likelihood of binding to a specific protein target.
In a notable in silico study focused on identifying dual inhibitors for the PI3K/AKT/mTOR pathway, a derivative of this compound was investigated for its potential to interact with the AKT protein kinase. fortunejournals.com The research aimed to explore compounds that could act as competitive inhibitors of ATP in the catalytic site of AKT, a crucial node in cell signaling pathways frequently dysregulated in cancer. fortunejournals.com
The study involved a virtual screening of a large database of compounds, including mTOR inhibitors, against the AKT protein. fortunejournals.com The docking scores for the group of mTOR inhibitors were found to be in the range of -7.8 to -11.9 kcal/mol. fortunejournals.com For context, the reference inhibitors used in the study, GSK690693 and Ipatasertib, exhibited docking scores of -8.1 and -8.6 kcal/mol, respectively. fortunejournals.com The research identified several inhibitors that showed better affinity and more significant interactions with AKT compared to these reference compounds. fortunejournals.com
While the specific compound "1-[4-[4-morpholin-4-yl-7-(2-oxoethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]-3-pyridin-4-ylurea" was included in this screening, the detailed docking score and a full profile of its specific molecular interactions were not individually reported in the summary findings. fortunejournals.com However, the inclusion of this urea derivative in the screening highlights its recognition as a molecule of interest for targeting key proteins in cell signaling pathways.
The table below summarizes the typical data generated in such a virtual docking study, illustrating the range of binding affinities observed for the class of inhibitors and the interactions of the reference compounds.
Table 1: Representative Virtual Docking Data for Inhibitors Targeting AKT
| Compound/Group | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues (Reference) | Bond Type (Reference) |
|---|---|---|---|---|
| mTOR Inhibitor Group | AKT | -7.8 to -11.9 | Not Specified for Group | Not Specified for Group |
| GSK690693 (Reference) | AKT | -8.1 | Not Specified | Not Specified |
| Ipatasertib (Reference) | AKT | -8.6 | Not Specified | Not Specified |
Note: Specific interaction data for this compound derivatives were not detailed in the referenced study summary.
The findings from such computational screenings are foundational for the rational design of more potent and selective inhibitors. By understanding the potential binding modes and affinities, medicinal chemists can prioritize and modify lead compounds to enhance their therapeutic properties.
Coordination Chemistry and Metal Complex Formation
1-Phenyl-3-pyridin-4-ylurea as a Ligand in Coordination Compounds
The presence of both a coordinating pyridyl group and a hydrogen-bonding urea (B33335) functionality allows this compound to act as a "bridging ligand," connecting metal centers to form extended structures like coordination polymers and metal-organic frameworks. This dual-functionality is a key aspect of its utility in crystal engineering and the design of new materials.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under mild conditions. jscimedcentral.commdpi.com Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques.
Interactive Table: Spectroscopic and Analytical Techniques for Characterization
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms the coordination of the pyridyl nitrogen to the metal center by observing shifts in the characteristic vibrational frequencies of the pyridine (B92270) ring. It also provides evidence of hydrogen bonding involving the urea group. scirp.orgcyberleninka.ru |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes in solution. researchgate.netresearchgate.net |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help to determine the coordination environment of the metal ion. researchgate.netnih.gov |
| Elemental Analysis | Determines the elemental composition of the complex, confirming the stoichiometry of the metal and ligand. cyberleninka.runih.gov |
| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center, as well as the packing of the molecules in the crystal lattice. nih.govacs.org |
Transition Metal Complexes (e.g., Cu(II), Co(II), Zn(II))
This compound readily forms complexes with a variety of transition metals, including copper(II), cobalt(II), and zinc(II). cyberleninka.ruresearchgate.netresearchgate.netnih.govacs.org The synthesis of these complexes is generally achieved by mixing the ligand and the corresponding metal salt in a suitable solvent system. jscimedcentral.commdpi.com For instance, copper(II) complexes have been prepared by reacting the ligand with copper(II) chloride dihydrate in solvents like ethanol (B145695) or dimethylformamide. mdpi.com Similarly, cobalt(II) complexes have been synthesized, and in some cases, specific cis- and trans-isomers have been isolated and characterized. researchgate.net Zinc(II) complexes are also well-documented, often forming coordination polymers or being incorporated into metal-organic frameworks. acs.org
The resulting complexes are typically characterized by their distinct colors and magnetic properties, which are dependent on the identity and oxidation state of the metal ion.
Structural Elucidation of Coordination Geometries
Single-crystal X-ray diffraction is the most powerful technique for determining the precise coordination geometry of metal complexes containing this compound. nih.govacs.org In many of these complexes, the metal ion adopts a coordination number of four, six, or higher, depending on the other ligands present in the coordination sphere.
For example, in some cobalt(II) complexes, the metal center can exhibit a distorted octahedral geometry, coordinated to two this compound ligands and other ancillary ligands. researchgate.net In certain copper(II) complexes, a square planar or distorted octahedral geometry is observed. mdpi.comnih.gov Zinc(II) complexes have been shown to adopt tetrahedral or octahedral geometries. researchgate.net
Formation and Properties of Coordination Polymers
The ability of this compound to act as a bridging ligand, connecting metal centers through its pyridyl group, makes it an excellent candidate for the construction of coordination polymers. lupinepublishers.com These are extended structures with repeating coordination entities, which can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D). lupinepublishers.com
The synthesis of coordination polymers with this ligand is often achieved through self-assembly processes, where the metal salt and the ligand are mixed in a suitable solvent system, sometimes under solvothermal conditions. lupinepublishers.comnih.gov The dimensionality and topology of the resulting coordination polymer are influenced by factors such as the coordination preference of the metal ion, the metal-to-ligand ratio, the nature of the counter-ion, and the solvent used. lupinepublishers.com
For example, zinc-based coordination polymers have been synthesized where the this compound ligand bridges zinc centers, leading to the formation of complex 3D networks. These materials can exhibit interesting properties, such as porosity and luminescence, which are dependent on their structure.
Design and Application of Urea-Functionalized Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orguantwerpen.be The incorporation of functional groups, such as urea, into the organic linkers of MOFs can impart specific properties and enhance their performance in various applications. acs.orgrsc.org
MOF Synthesis and Structural Characteristics
Urea-functionalized MOFs utilizing ligands like this compound are synthesized by combining the ligand with a metal salt, often under solvothermal conditions. nih.govuantwerpen.be The resulting MOFs can exhibit high surface areas and tunable pore sizes. uantwerpen.be
The urea groups within the MOF structure play a critical role in their functionality. nih.govacs.org They can act as strong hydrogen-bond donors, enabling the selective binding of guest molecules that are hydrogen-bond acceptors. nih.gov This property is particularly useful for applications such as gas storage and separation, as well as chemical sensing. nih.govhhu.de For instance, urea-functionalized MOFs have been investigated for the adsorption of gases like sulfur dioxide and ammonia (B1221849), with the urea group providing specific interaction sites for these molecules. hhu.de Furthermore, the orientation of the urea groups within the pores of the MOF can be crucial for its recognition and sensing properties. nih.gov
Role of Urea Groups in MOF Supramolecular Interactions
The urea functional group is a cornerstone in the design of supramolecular architectures, particularly in Metal-Organic Frameworks (MOFs), due to its capacity to form strong and directional hydrogen bonds. The N-H protons of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is a competent hydrogen bond acceptor. These interactions are fundamental in guiding the self-assembly of MOF structures and enhancing their stability.
In the context of MOFs, urea groups play a pivotal role in several ways:
Control of Porosity and Functionality: By immobilizing urea fragments within the rigid structure of a MOF, it is possible to prevent the self-association that can occur with free urea-based molecules. This pre-organization of the urea moieties can lead to the creation of specific binding pockets within the pores of the MOF, making them suitable for applications in molecular recognition and sensing.
Anion Recognition: The polarized N-H bonds of the urea group are particularly effective for recognizing and binding anions. This property has been exploited in the design of MOFs for anion sensing, where the framework can selectively bind to specific anions through hydrogen bonding interactions.
The orientation of the urea groups within the pore cavities of MOFs and the supramolecular interactions between interpenetrated networks are critical factors that determine the functional properties of these materials. The strategic incorporation of ligands like this compound into MOFs opens avenues for creating materials with tailored properties for various applications.
Catalytic Applications of Metal-Urea Complexes
Metal complexes incorporating urea-based ligands have emerged as a promising class of catalysts for a range of organic transformations. The electronic properties of the urea group can be tuned by the substituents on its nitrogen atoms, which in turn influences the catalytic activity of the corresponding metal complex. The presence of both a phenyl and a pyridyl group in this compound allows for a rich coordination chemistry, leading to metal complexes with potential catalytic applications.
While specific catalytic applications for metal complexes of this compound are not extensively documented, studies on structurally related compounds provide significant insights into their potential. For instance, metal complexes of 1,3-di(pyridin-4-yl)urea have been investigated for their catalytic potential. Furthermore, complexes involving similar N-arylurea ligands have demonstrated notable catalytic activity. For example, N-arylureas have been successfully employed as ligands in palladium-catalyzed heteroannulation reactions, where they were found to be more effective than traditional phosphine (B1218219) ligands.
The catalytic potential of these complexes stems from several key features:
Ligand-Metal Synergy: The urea moiety can act as a non-innocent ligand, participating directly in the catalytic cycle through hydrogen bonding or by influencing the electronic environment of the metal center.
Structural Versatility: The ability of urea-based ligands to form stable complexes with a variety of transition metals allows for the development of catalysts for a wide array of reactions.
Enhanced Stability: The chelation of the metal by the ligand can lead to more stable and robust catalysts, which is particularly important for industrial applications.
Research into cobalt(II) complexes with the related ligand 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea further underscores the potential for this class of compounds in catalysis. researchgate.net The development of such metal-urea complexes as catalysts is an active area of research, with potential applications in fine chemical synthesis, polymerization, and environmental remediation.
Mechanistic Basis of Biological Activity
Enzyme Inhibition Mechanisms
The primary mechanism through which 1-Phenyl-3-pyridin-4-ylurea is proposed to exert its biological effects is via the inhibition of key enzymes involved in cellular signaling and metabolic pathways. Its structural motifs are common in various classes of enzyme inhibitors.
The diaryl urea (B33335) scaffold, of which this compound is a representative, is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Several clinically approved anticancer drugs, such as Sorafenib and Regorafenib, feature this core structure and target multiple kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The pyridine-urea combination, in particular, has been identified as a foundational core for developing potent VEGFR-2 inhibitors. nih.gov
While direct enzymatic assays on this compound against a broad panel of kinases are not extensively documented in publicly available literature, its structural similarity to known inhibitors of the PI3K/AKT/mTOR pathway and the RAF/MEK/ERK pathway suggests potential activity. For instance, targeting the PI3K/mTOR pathway has been shown to be an effective strategy in melanoma cells that have acquired resistance to BRAF inhibitors. columbia.edu Given that diaryl urea compounds can inhibit these pathways, it is plausible that this compound could exhibit inhibitory effects on kinases such as PI3K, mTOR, BRAF, and VEGFR-2.
| Target Kinase Family | Representative Kinases | Role of Pyridine-Urea Scaffold |
| Receptor Tyrosine Kinases | VEGFR-2 | The pyridine-urea moiety is a key pharmacophoric feature for potent inhibition. nih.gov |
| Serine/Threonine Kinases | PI3K, mTOR, BRAF | Structurally related diaryl ureas are known to inhibit components of these pathways. columbia.edunih.gov |
The most common mechanism of action for kinase inhibitors bearing the diaryl urea scaffold is competitive inhibition at the ATP-binding site. mdpi.comnih.gov This binding mode is characterized by the inhibitor occupying the pocket on the kinase domain that normally binds adenosine (B11128) triphosphate (ATP), thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
The molecular structure of this compound is well-suited for this type of interaction. The urea moiety is a critical hydrogen-bonding element, capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). nih.gov In the ATP-binding pocket of kinases like VEGFR-2, the urea linker typically forms crucial hydrogen bonds with conserved amino acid residues in the hinge region, such as cysteine and glutamate. nih.gov The pyridine (B92270) ring can also act as a hydrogen bond acceptor, further anchoring the molecule, while the phenyl ring engages in hydrophobic interactions within the pocket. nih.govnih.gov This bidentate hydrogen-bonding pattern, combined with hydrophobic interactions, confers high-affinity binding and is a hallmark of Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of the kinase.
Allosteric modulation involves an inhibitor binding to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. While some substituted 1-phenyl-3-(pyridin-2-yl)urea derivatives (note the different isomer) have been identified as negative allosteric modulators of non-kinase targets like the mGlu5 receptor, this mechanism is not characteristic of how diaryl urea compounds inhibit kinases. researchgate.net The primary and well-documented mechanism for this class of kinase inhibitors is through direct, competitive binding at the ATP pocket, not allosteric modulation. mdpi.commdpi.com
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications. While classical CA inhibitors are primarily sulfonamides, other chemical classes, including urea derivatives, have been investigated. rsc.org Aromatic sulfonamides that also incorporate ureido moieties have been explored as CA inhibitors. researchgate.net The inhibition mechanism typically involves the inhibitor's functional groups coordinating with the zinc ion located at the center of the enzyme's active site, displacing a water or hydroxide (B78521) molecule essential for catalysis. researchgate.net
For this compound, which lacks a sulfonamide group, any inhibitory activity would likely proceed through a different pathway. The urea moiety's carbonyl oxygen and the pyridine nitrogen could potentially interact with the active site zinc ion or with nearby amino acid residues, disrupting the catalytic cycle. However, without direct experimental data, its potential as a CA inhibitor and the specific pathway of inhibition remain speculative.
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.gov Inhibition of urease is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. Urea derivatives and their sulfur analogs, thioureas, are a major class of urease inhibitors, acting as substrate mimics. researchgate.net
The inhibitory mechanism of urea-based compounds involves their entry into the urease active site and interaction with the two nickel ions. The carbonyl oxygen of the inhibitor's urea group can coordinate with the nickel ions, mimicking the binding of the natural substrate, urea. This competitive binding blocks the substrate from accessing the active site, thereby inhibiting the enzyme. The structure-activity relationship (SAR) of these inhibitors suggests that the nature and substitution pattern of the aromatic rings can significantly influence potency. Bulky substituents on the phenyl ring can introduce steric hindrance, potentially decreasing inhibitory activity by preventing optimal positioning within the narrow active site.
Kinase Inhibition (e.g., PI3K, mTOR, BRAF, VEGFR-2)
Molecular Target Interactions and Binding Specificity
The binding specificity of this compound is dictated by the types of non-covalent interactions it can form with a target protein's binding pocket. The key interactions are hydrogen bonding and hydrophobic contacts, supplemented by potential stacking interactions.
Hydrogen Bonding: The urea moiety is the primary driver of hydrogen bonding. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. The nitrogen atom in the pyridin-4-yl ring also serves as a hydrogen bond acceptor. nih.gov In the context of kinase inhibition, these groups form a network of interactions with the hinge region of the ATP-binding site, which is crucial for high-affinity binding. nih.gov
Hydrophobic and Stacking Interactions: The phenyl and pyridine rings are hydrophobic and can engage in van der Waals and hydrophobic interactions with non-polar amino acid residues within a binding pocket. rsc.org Furthermore, the planar aromatic rings can participate in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan, which can significantly contribute to binding affinity and specificity. nih.gov
The combination of a flexible but strong hydrogen-bonding core (urea) and two aromatic rings allows this compound to adapt to various binding sites, but it shows a particular affinity for the ATP-binding pocket of protein kinases, as demonstrated by numerous structurally related compounds. Its specificity towards other potential targets like carbonic anhydrase or urease would depend on the precise geometry and chemical environment of their respective active sites.
| Interaction Type | Contributing Moiety | Potential Target Site Interaction |
| Hydrogen Bond Donor | Urea (N-H) | Hinge region amino acids (e.g., Cys) in kinases; active site residues in urease/CA. nih.gov |
| Hydrogen Bond Acceptor | Urea (C=O), Pyridine (N) | Hinge region amino acids (e.g., Glu) in kinases; active site metal ions or residues. nih.gov |
| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring | Hydrophobic regions of the ATP-binding pocket in kinases. rsc.org |
| π-π Stacking | Phenyl Ring, Pyridine Ring | Aromatic residues (e.g., Phe, Tyr) in the binding pocket. nih.gov |
Modulation of Ion Channels and Neurotransmitter Receptors
While direct studies on the interaction of this compound with specific ion channels are not extensively documented in publicly available research, the chemical scaffold is common in compounds targeting the central nervous system (CNS). The urea functionality is a key structural element in many neuroprotective compounds, valued for its ability to form hydrogen bonds with biological targets. Phenylurea and its derivatives have been explored for their potential in treating a variety of neurological disorders.
Research into structurally similar compounds provides insights into potential mechanisms. For instance, diarylurea derivatives have been investigated as allosteric modulators of the cannabinoid type-1 (CB1) receptor. Specifically, 1-phenyl-3-thiophenylurea derivatives, where the urea oxygen is replaced by sulfur, have been shown to act as allosteric modulators of the CB1 receptor. While this substitution alters the electronic and hydrogen-bonding properties, it points to the potential of the general phenylurea scaffold to interact with G-protein coupled receptors in the CNS.
Furthermore, the pyridine ring is a well-established feature in molecules with CNS activity. It can influence properties such as solubility, metabolic stability, and the capacity for hydrogen bonding, all of which are critical for receptor interaction.
Ligand-Receptor Binding Affinities and Kinetics
For structurally related compounds, such as certain N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, binding affinities have been determined for class III receptor tyrosine kinases, though these are not CNS receptors. Similarly, some 1-phenyl-3-thiophenylurea derivatives have been evaluated for their potency in functional assays related to CB1 receptor modulation, but specific binding constants were not reported. The absence of this specific data for this compound highlights an area for future research to fully understand its pharmacological profile.
Influence on Cellular Regulatory Pathways
The phenylurea scaffold is a component of many biologically active molecules that influence cellular regulatory pathways, including those governing cell cycle progression and apoptosis.
Studies on derivatives of this compound have demonstrated an impact on cell cycle progression. For example, the compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (a 1-aryl-3-phenylurea derivative with a substituted pyridine moiety) has been shown to arrest the cell cycle at the G1 phase in A549 lung cancer cells. nih.gov This suggests that compounds with this core structure can interfere with the molecular machinery that controls the transition from the G1 to the S phase of the cell cycle, a common mechanism for antiproliferative agents.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Derivatives of this compound have been shown to induce apoptosis in cancer cells. The same 1-aryl-3-phenylurea derivative that arrests the cell cycle also induces apoptosis in A549 cells in a concentration-dependent manner. nih.gov Further investigation into a 1,3-diphenylurea (B7728601) appended aryl pyridine derivative revealed that it can induce apoptosis by affecting the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins such as p53 and Bax, as well as caspases 3 and 9, and the downregulation of the anti-apoptotic protein Bcl-2.
| Apoptosis-Related Gene | Effect of a 1,3-diphenylurea appended aryl pyridine derivative |
| p53 | Upregulation |
| Bax | Upregulation |
| Caspase 3 | Upregulation |
| Caspase 9 | Upregulation |
| Bcl-2 | Downregulation |
This modulation of apoptotic pathways underscores the potential of this class of compounds to eliminate cancerous cells.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
The relationship between the chemical structure of this compound and its biological activity is crucial for understanding its mechanism of action and for the design of more potent and selective analogs.
The pharmacophoric features of phenylurea derivatives have been explored in various contexts. The urea moiety itself is a critical pharmacophore, acting as a rigid hydrogen-bond donor and acceptor. nih.gov This allows for stable interactions with biological targets such as protein kinases and receptors. nih.gov
For CNS-active urea derivatives, the key pharmacophoric elements often include:
An aromatic ring (the phenyl group) that can engage in hydrophobic and pi-stacking interactions.
The urea linker, providing a specific geometry and hydrogen bonding capability.
A second aromatic or heterocyclic ring (the pyridine group) which can also participate in various interactions and modulate the physicochemical properties of the molecule.
Studies on related compounds have highlighted the importance of specific substitutions on these core structures. For example, in a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, the nature of substituents on the terminal phenyl ring was found to influence their antiproliferative activity. nih.govnih.gov Similarly, modifications to the pyridine ring in other series of compounds have been shown to significantly impact their biological effects.
Impact of Substituent Effects on Biological Mechanism
Research into the structure-activity relationships (SAR) of diarylurea derivatives has revealed that the electronic effects of substituents on the terminal phenyl ring play a crucial role in their biological mechanism. Studies on similar diarylurea scaffolds as potential anticancer agents have shown that the presence of electron-withdrawing groups, such as fluoro, chloro, or trifluoromethyl groups, on the phenyl ring generally leads to superior inhibitory activity compared to compounds with electron-donating groups like methoxy. nih.gov This suggests that a reduction in electron density on the phenyl ring can enhance the interaction with the target protein. The antiproliferative activity of these compounds is influenced by both electronic and hydrophobic effects of these substituents. nih.gov
Furthermore, the position of the substituent on the phenyl ring is critical. For a series of 1-phenyl-3-(pyridin-2-yl)urea derivatives acting as negative allosteric modulators of the mGlu5 receptor, substitutions at the 2- and 3-positions of the phenyl ring were found to improve potency, whereas substitution at the 4-position was detrimental to activity. This highlights the specific steric and electronic requirements of the binding pocket.
The pyridine ring is also a key determinant of biological activity, in part due to the ability of the pyridyl nitrogen to act as a hydrogen bond acceptor. The incorporation of a pyridine motif can enhance biochemical potency, improve metabolic stability, and address protein-binding issues. nih.gov In the context of anticancer activity, the nitrogen atom of the pyridine ring can form a hydrogen bond with amino acid residues in the active site of kinases like BRAF, contributing to the affinity of the compound for its target. nih.gov
The interplay between substituents on both rings is also a significant factor. For instance, in some series of diarylurea derivatives, the combination of an electron-withdrawing group on the phenyl ring and a specific substitution pattern on the other aromatic ring results in optimal activity. nih.gov The addition of moieties capable of forming hydrogen bonds to the internal phenyl ring has also been explored to enhance anticancer activity. nih.govresearchgate.net
Interactive Table of Substituent Effects on Biological Activity:
| Ring | Substituent Position | Substituent Type | Effect on Activity | Reference |
| Phenyl | 4-position | General | Detrimental | nih.gov |
| Phenyl | 2- and 3-positions | General | Can improve potency | nih.gov |
| Phenyl | General | Electron-withdrawing (e.g., -F, -Cl, -CF3) | Generally superior inhibitory activity | nih.gov |
| Phenyl | General | Electron-donating (e.g., -OCH3) | Generally weaker inhibitory activity | nih.gov |
| Pyridine | Nitrogen Atom | N/A | Acts as a hydrogen bond acceptor, enhancing target affinity | nih.gov |
Conformational Effects on Target Binding
The urea functionality possesses a degree of conformational restriction due to the delocalization of non-bonded electrons from the nitrogen atoms to the adjacent carbonyl group. nih.gov This imparts a partially planar character to the urea bridge. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual hydrogen-bonding capability is fundamental to the molecular recognition of urea derivatives by their biological targets, enabling the formation of stable drug-receptor complexes. nih.gov
The relative orientation of the phenyl and pyridinyl rings is determined by rotation around the C-N bonds of the urea linker. This conformation dictates how the molecule fits into the binding site of a target protein. For instance, in the context of kinase inhibition, the diaryl urea structure is crucial for fitting into the enzyme's active site. Molecular modeling studies of similar compounds have shown that the NH and oxygen atoms of the urea structure, along with the nitrogen atom of the pyridine ring, can form hydrogen bonds with key amino acid residues, such as those in the BRAF kinase. nih.gov
The planar conformation, stabilized by intramolecular interactions, is a key aspect of the hydrogen bonding behavior of related molecules like 1,3-dipyridin-4-ylurea. In some cases, the urea functionality can facilitate the adoption of a conformation that mimics a bicyclic structure, which can be advantageous for binding to certain targets. This can be achieved through the formation of resonance-assisted intramolecular hydrogen bonds. nih.gov
Research on Derivatives and Analogues
Design and Synthesis of Novel Substituted 1-Phenyl-3-pyridin-4-ylurea Derivatives
The core structure of this compound serves as a versatile template for the development of new chemical entities with potential therapeutic applications. The design and synthesis of novel derivatives often involve the introduction of various substituents onto the phenyl and pyridine (B92270) rings to modulate the compound's physicochemical properties and biological activity.
A common synthetic strategy involves the reaction of a substituted phenyl isocyanate with a corresponding aminopyridine derivative, or vice versa. For instance, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized to explore their antiproliferative potential. mdpi.comresearchgate.netnih.gov This involved preparing the key intermediate, 4-aminophenol, which was then reacted with various isocyanates to yield the final urea (B33335) derivatives. Similarly, researchers have synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, highlighting the versatility of the urea linkage in connecting different aromatic systems. dntb.gov.uanih.gov
In another approach, new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against a panel of human cancer cell lines. citedrive.comconsensus.appresearchgate.net These studies often involve the introduction of diverse functional groups to investigate their impact on the compound's efficacy. For example, the incorporation of a 4-hydroxymethylpiperidine moiety has been shown to result in broad-spectrum antiproliferative activity. citedrive.comresearchgate.net
The synthesis of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides represents another class of derivatives where the core urea structure is maintained. researchgate.netmdpi.com These compounds are typically prepared by reacting 4-substituted pyridine-3-sulfonamides with appropriate aryl isocyanates. researchgate.net Furthermore, the structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives has led to the discovery of potent complement inhibitors, demonstrating the broad therapeutic potential of this chemical class. nih.govnih.gov
The following table summarizes some of the synthesized derivatives and their reported biological activities:
| Compound ID | Derivative Class | Key Substituents | Biological Activity (IC50) | Reference |
| 7i | 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea | 4-chloro-3-(trifluoromethyl)phenyl, 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl | A549: 1.53 µM, HCT-116: 1.11 µM, PC-3: 1.98 µM | mdpi.comresearchgate.netnih.gov |
| 7u | 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | 4-chlorophenyl, 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl | A549: 2.39 µM, HCT-116: 3.90 µM | dntb.gov.uaresearchgate.net |
| 5a | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | 4-hydroxymethylpiperidine moiety | Lethal effects on several cancer cell lines at 10 µM | citedrive.comresearchgate.net |
| 5d | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | 4-hydroxymethylpiperidine moiety | Significant growth inhibition in various cancer cell lines | citedrive.comresearchgate.net |
| 21 | N-(Phenylcarbamoyl)-3-pyridinesulfonamide | 4-chlorophenyl, 4-(3,4-dichlorophenyl)piperazin-1-yl | Leukemia, Colon Cancer, Melanoma (GI50: 13.6-14.9 µM) | researchgate.netmdpi.com |
| 7l | 1-Phenyl-3-(1-phenylethyl)urea | Introduction of a six-carbon chain | Complement inhibition (IC50: 13 nM) | nih.govnih.govnih.gov |
Hybridization Strategies in Pyridine-Urea Scaffolds
Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or synergistic activities. The pyridine-urea scaffold has been extensively used as a foundational core for developing novel hybrid compounds, particularly in the realm of anticancer agents. mdpi.comdntb.gov.uanih.govcitedrive.comconsensus.app
A key rationale for this approach is the presence of pyridine and urea moieties in several FDA-approved kinase inhibitors, such as Sorafenib and Axitinib. mdpi.com These drugs often target vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in tumors. mdpi.comnih.gov By incorporating the pyridine-urea scaffold, researchers aim to develop new inhibitors with improved potency and selectivity.
One hybridization strategy involves linking the pyridine-urea core with other heterocyclic systems known for their biological activities. For instance, a rational design approach was used to create hybrid small molecules combining urea and pyridine, which were then tested for their anticancer activity. mdpi.com These studies often employ computational methods like molecular docking to predict the binding affinity of the designed hybrids to their target proteins. mdpi.comnih.gov
Another approach is to create hybrid molecules by strategically linking an anticancer drug with another anticancer agent or a carrier molecule. mdpi.com This can lead to increased selectivity, reduced side effects, and potentially overcoming drug resistance. The pyridine-urea moiety often serves as the central linker in these hybrid constructs.
The following table presents examples of hybridization strategies involving the pyridine-urea scaffold:
| Hybrid Compound Class | Fused/Linked Moiety | Targeted Pathway/Enzyme | Rationale | Reference |
| Pyridine-Urea Hybrids | Quinazoline (B50416) | VEGFR-2 | To develop novel VEGFR-2 inhibitors with enhanced anticancer activity. | mdpi.com |
| Pyridine-Urea Hybrids | 3-methoxy-1H-indazole | VEGFR-2 | To create potent submicromolar anticancer agents by combining two known pharmacophores. | mdpi.com |
| Pyridine-Urea Hybrids | Indolinone | Kinase Inhibition (CDK-2, CDK-4, EGFR, VEGFR-2) | To design cytotoxic kinase inhibitors with broad-spectrum activity. | researchgate.net |
| Diaryl Urea Derivatives | Pyridin-2-ylmethylthio | Antiproliferative | To generate new chemotypes for effective antiproliferative agents. | mdpi.comresearchgate.netnih.gov |
| Diaryl Urea Derivatives | Pyridin-2-ylmethoxy | BRAF Inhibition | To discover potential BRAF inhibitors for cancer therapy. | dntb.gov.uanih.gov |
Systematic Structural Modifications and Their Mechanistic Implications
Systematic structural modification is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. In the context of this compound, researchers have systematically altered different parts of the molecule to understand their influence on biological activity.
One area of focus has been the substitution pattern on the phenyl ring. The introduction of electron-donating or electron-withdrawing groups can significantly impact the electronic properties of the molecule and its interaction with biological targets. For example, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, substitutions on the phenyl ring with electron-donating groups generally led to better activity, while electron-withdrawing groups resulted in a decrease in activity. nih.gov
Modifications to the linker between the phenyl and pyridine rings have also been explored. The urea moiety itself is a critical hydrogen bond donor and acceptor, contributing to the binding of these compounds to their protein targets. mdpi.com Altering the linker, for instance by replacing the urea with a thiourea (B124793) or other isosteres, can provide insights into the importance of these hydrogen bonding interactions.
Furthermore, the position and nature of substituents on the pyridine ring are crucial for activity. In a study on isoquinoline (B145761) and quinazoline urea analogues, bulky substituents in certain positions of the pyridine ring were found to reduce affinity, highlighting the steric constraints of the binding pocket. acs.org
These systematic modifications provide valuable information for building 3D-QSAR models, which can then be used to predict the activity of new, unsynthesized compounds and guide further drug design efforts. acs.org The mechanistic implications of these modifications are often elucidated through techniques like X-ray crystallography and molecular modeling, which can reveal the precise binding modes of the inhibitors within their target proteins.
Exploration of Isostructural Urea-Based Compounds
Isosterism and bioisosterism are concepts used to design analogues of a lead compound by replacing certain atoms or groups with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound, researchers have explored various isosteres of the urea moiety.
One common isosteric replacement for urea is thiourea, where the carbonyl oxygen is replaced by a sulfur atom. Thiourea derivatives often exhibit different electronic and hydrogen bonding properties, which can lead to altered biological activity. researchgate.net Other isosteres that have been investigated include squaramides and various five-membered heterocyclic rings like oxadiazoles, thiadiazoles, and triazoles. nih.govnih.govmdpi.com
The rationale behind exploring isosteres is to maintain the key pharmacophoric features of the urea group, such as its hydrogen bonding capabilities, while potentially improving other properties. For example, replacing the urea with a more rigid heterocyclic ring can lock the molecule in a specific conformation that is more favorable for binding to the target. nih.gov
The synthesis of these isostructural compounds often requires different chemical strategies compared to the synthesis of ureas. For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives might involve the cyclization of a diacylhydrazine precursor. nih.gov
The following table provides examples of isostructural replacements for the urea group in pyridine-containing compounds:
| Urea Isostere | Key Structural Feature | Rationale for Replacement | Example Application | Reference |
| Thiourea | C=S group instead of C=O | To alter electronic and hydrogen bonding properties, potentially improving activity or selectivity. | Antiglycation and urease inhibitory activities. | researchgate.net |
| Squaramide | Four-membered ring with two carbonyls and two amino groups | To create a rigid, non-classical bioisostere with strong hydrogen bonding capabilities. | Neuropeptide Y1 receptor antagonists. | nih.gov |
| 1,3,4-Oxadiazole | Five-membered heterocyclic ring | To act as a urea isostere that can maintain potency while potentially improving pharmaceutical properties. | Formyl Peptide Receptor 2 (FPR2) agonists. | nih.gov |
| 1,3,4-Thiadiazole | Five-membered heterocyclic ring containing sulfur | To explore the effect of replacing the oxygen atom of the oxadiazole with sulfur on biological activity. | Formyl Peptide Receptor 2 (FPR2) agonists. | nih.gov |
| 1,2,4-Triazole | Five-membered heterocyclic ring with three nitrogen atoms | To serve as a building block for compounds with a wide range of biological activities, including antifungal and larvicidal. | Antifungal and larvicidal agents. | mdpi.com |
Potential Non Medical Applications
Applications in Materials Science
The exploration of novel organic compounds for the development of advanced materials is a burgeoning area of research. Aryl urea (B33335) derivatives, including those with pyridyl functionalities, are recognized for their capacity to form structured molecular assemblies through hydrogen bonding and π-π stacking interactions. These interactions are fundamental to the design of functional materials with specific, tunable properties.
Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, telecommunications, and optical information processing. dntb.gov.ua The NLO response in organic molecules is often associated with push-pull systems, where electron-donating and electron-accepting groups are connected through a π-conjugated spacer. nih.gov This arrangement can lead to a large molecular hyperpolarizability and, consequently, significant second or third-order NLO effects.
While direct studies on the NLO properties of single crystals of 1-Phenyl-3-pyridin-4-ylurea are not extensively documented in the reviewed literature, the molecular structure suggests potential in this area. The urea group can act as a part of a π-conjugated system, and the phenyl and pyridyl rings can be functionalized to enhance donor-acceptor characteristics. For instance, research on other organic crystals, such as stilbazolium derivatives and phthalocyanines, has demonstrated that the presence of aromatic rings and specific functional groups can lead to substantial NLO effects. dntb.gov.uanih.gov The investigation into growing high-quality single crystals of this compound and its derivatives could open avenues for their application in NLO devices.
The development of functional materials often relies on the self-assembly of molecular building blocks into well-defined supramolecular structures. Pyridyl urea derivatives are particularly adept at this, with the urea group providing a robust hydrogen-bonding motif and the pyridyl nitrogen offering an additional site for hydrogen bonding or metal coordination. researchgate.netmdpi.com These interactions can lead to the formation of extended one-, two-, or three-dimensional networks, such as supramolecular gels and coordination polymers. researchgate.net
The compound this compound can serve as a versatile building block in the synthesis of more complex functional materials. ontosight.ai For example, bis(pyridyl urea) compounds have been shown to form stimuli-responsive gels that can react to the presence of cations and anions. mdpi.com The modification of the pyridyl group, for instance to a pyridyl-N-oxide, can further tune the gelation properties. mdpi.com Furthermore, pyridyl urea derivatives have been utilized in the synthesis of foldamers and as ligands for organometallic catalysts. researchgate.net The combination of the phenyl and pyridyl rings in this compound provides a scaffold that can be chemically modified to create a diverse range of functional materials with applications in areas such as catalysis and smart materials.
Q & A
Q. What are the key considerations for synthesizing 1-Phenyl-3-pyridin-4-ylurea in a laboratory setting?
Synthesis of this compound typically involves multi-step organic reactions, including coupling of pyridine and phenylurea moieties. Critical factors include:
- Reagent selection : Use of coupling agents (e.g., carbodiimides) to facilitate urea bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Temperature control : Maintaining mild conditions (~25–60°C) to prevent decomposition of heat-sensitive intermediates. Methodological validation via thin-layer chromatography (TLC) or HPLC is essential to monitor reaction progress . Reaction fundamentals and reactor design principles (e.g., batch vs. continuous flow) should also guide process optimization .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Structural elucidation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity.
- Infrared Spectroscopy (IR) : Identification of urea C=O and N-H stretches (~1640–1700 cm and ~3300 cm, respectively). Computational tools (e.g., PubChem-derived InChI and SMILES strings) can cross-validate experimental data .
Advanced Research Questions
Q. How can computational chemistry tools aid in predicting the biological activity of this compound?
Computational methods enable:
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock or Schrödinger.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- AI-driven simulations : Platforms like COMSOL Multiphysics integrate machine learning to optimize binding affinity predictions and reduce experimental iterations . Validation requires correlation with in vitro assays (e.g., enzyme inhibition IC values) to refine computational models .
Q. What experimental design strategies are optimal for optimizing reaction conditions in the synthesis of this compound?
Factorial design is highly effective:
- Variable selection : Key factors (e.g., temperature, catalyst loading, solvent ratio) are identified through preliminary screening.
- Design matrix : A 2 factorial setup evaluates interactions between variables.
- Statistical analysis : ANOVA identifies significant factors, and response surface methodology (RSM) pinpoints optimal conditions. This approach minimizes resource consumption while maximizing yield and reproducibility .
Q. How should researchers address contradictory data regarding the enzyme inhibition efficacy of this compound across studies?
Contradictions may arise from:
- Methodological variability : Differences in assay protocols (e.g., substrate concentration, pH).
- Theoretical misalignment : Conflicting ontological assumptions about target binding mechanisms. To resolve this:
- Standardize assays : Replicate experiments under identical conditions, including controls for enzyme batch variability.
- Meta-analysis : Systematically compare data across studies using statistical tools (e.g., Cohen’s d for effect size).
- Theoretical reconciliation : Re-examine hypotheses (e.g., allosteric vs. competitive inhibition) through molecular dynamics simulations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
